molecular formula C12H10N2O2 B2562021 3-(Pyridin-3-ylamino)benzoic acid CAS No. 1359703-11-9

3-(Pyridin-3-ylamino)benzoic acid

Cat. No.: B2562021
CAS No.: 1359703-11-9
M. Wt: 214.224
InChI Key: FUWQYWFYRHZQBK-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylamino)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It consists of a benzoic acid moiety substituted with a pyridin-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylamino)benzoic acid typically involves the reaction of 3-aminopyridine with 3-bromobenzoic acid under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylamino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-3-ylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylamino)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The benzoic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-ylamino)benzoic acid
  • 3-(Pyridin-4-ylamino)benzoic acid
  • 4-(Pyridin-3-ylamino)benzoic acid

Uniqueness

3-(Pyridin-3-ylamino)benzoic acid is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

3-(pyridin-3-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWQYWFYRHZQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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